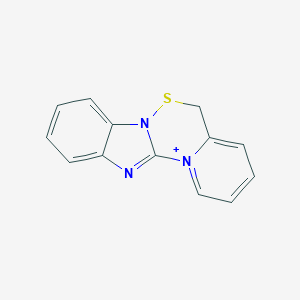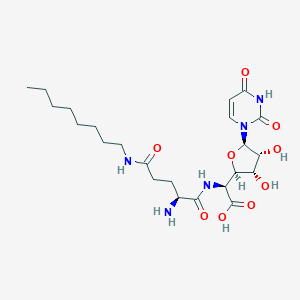
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a chemical compound used in scientific research applications. It is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes.
Mecanismo De Acción
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has a mechanism of action that affects biochemical and physiological processes. It works by inhibiting the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways and gene expression. This can ultimately lead to changes in cellular behavior and function.
Biochemical and Physiological Effects
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has various biochemical and physiological effects. It has been shown to have antitumor activity, as well as antibacterial and antifungal properties. Additionally, it has been shown to have anti-inflammatory effects and can modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in various fields of research. However, there are also some limitations to its use. It can be toxic in high concentrations and may have off-target effects on cellular processes.
Direcciones Futuras
There are several future directions for research on morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-. One area of interest is the development of new drugs and therapeutic agents based on its structure and mechanism of action. Additionally, further research is needed to fully understand its biochemical and physiological effects and to identify potential side effects and toxicity. Finally, there is a need for further investigation into its applications in various fields of research, including drug discovery and development, as well as basic research into cellular processes.
Conclusion
In conclusion, morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a chemical compound used in scientific research applications. It is synthesized through a specific method and has a mechanism of action that affects biochemical and physiological processes. It has various applications in research and is a valuable tool for investigating cellular processes and developing new drugs and therapeutic agents. However, further research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is synthesized through a specific method that involves the use of various reagents and conditions. The synthesis process involves the reaction of 4,6-diamino-2-thiopyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of morpholine. The resulting product is then treated with 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidine-6-carboxylic acid to obtain morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-.
Aplicaciones Científicas De Investigación
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is used in scientific research applications as a tool to investigate various biochemical and physiological processes. It is commonly used as a reagent in the synthesis of other compounds and as a probe to study protein-ligand interactions. Additionally, it is used in the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
109493-34-7 |
|---|---|
Fórmula molecular |
C21H22N4O3S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-benzyl-3,7-dimethyl-6-(morpholine-4-carbonyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-14-16(20(27)24-8-10-28-11-9-24)12-17-18(22-14)25(21(29)23(2)19(17)26)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |
Clave InChI |
MGQVPUFOMAHBAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
SMILES canónico |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCOCC4 |
Otros números CAS |
109493-34-7 |
Sinónimos |
Morpholine, 4-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl) -2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



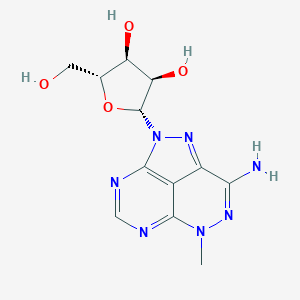
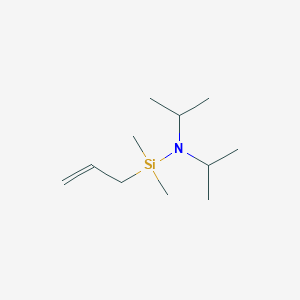
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
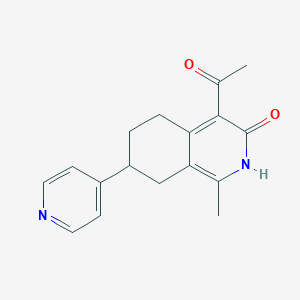



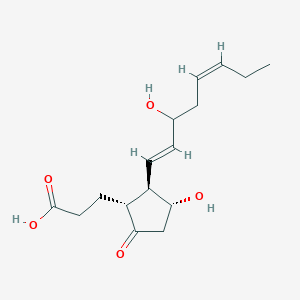
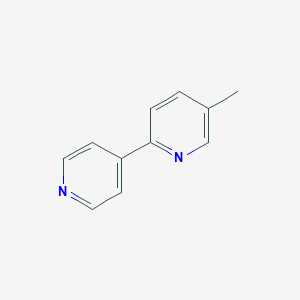
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
